molecular formula C11H16O3 B148988 Loliolide CAS No. 5989-02-6

Loliolide

Cat. No. B148988
CAS RN: 5989-02-6
M. Wt: 196.24 g/mol
InChI Key: XEVQXKKKAVVSMW-WRWORJQWSA-N
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Description

Loliolide is a monoterpenoid lactone that has been isolated from various species of seaweed and other marine resources. It is an end-product of carotenoid pathways and has been identified as a β-carotene metabolite. This compound has been found to possess a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It has also been implicated in plant resistance to herbivores and stress responses .

Synthesis Analysis

While the papers provided do not detail the synthesis of loliolide itself, they do mention the isolation of loliolide from natural sources using techniques such as column chromatography, high-performance liquid chromatography, and high-performance centrifugal partition chromatography. The structure of loliolide is confirmed through comparison of spectral data, such as electron ionization mass spectrometry (EIMS) and nuclear magnetic resonance (NMR) .

Molecular Structure Analysis

The molecular structure of loliolide has been determined by comparing EIMS and NMR spectral data with previously published data. However, the papers provided do not go into detail about the molecular structure analysis of loliolide .

Chemical Reactions Analysis

Loliolide is involved in various biological pathways and has been shown to induce plant resistance to herbivores independently of jasmonic acid, a key plant hormone. It is also implicated in the activation of defense-related genes and the production of defensive compounds in plants under stress .

Physical and Chemical Properties Analysis

The physical and chemical properties of loliolide include its role as an antioxidant. It has been shown to exhibit moderate antioxidant activities in assays such as DPPH and H2O2 radical scavenging. Loliolide also exerts protective effects against H2O2-induced cell damage and apoptosis in vitro. Additionally, it has been found to suppress oxidative stress and inflammation by activating the Nrf2/HO-1 signaling pathway in keratinocytes .

Relevant Case Studies

Several studies have demonstrated the potential therapeutic applications of loliolide. For instance, it has been shown to protect against cell damage in models of Parkinson's Disease and to exhibit anti-inflammatory effects in macrophages. Loliolide also presents antiapoptotic and antiscratching effects in human keratinocytes, suggesting its use in the cosmeceutical industry. Furthermore, it has been implicated in the suppression of oxidative stress and inflammation in IFN-γ/TNF-α-stimulated keratinocytes, indicating its potential in treating skin-related disorders .

In the context of plant biology, loliolide has been identified as a signaling chemical in allelopathic interactions between plants, such as barnyardgrass and rice. It is involved in the induction of defensive metabolites and gene expression in response to various biotic and abiotic stressors .

Scientific Research Applications

Oxidative Stress-Protective and Anti-Melanogenic Effects

Loliolide, a monoterpenoid hydroxylactone found in many algae, demonstrates significant oxidative stress-protective and anti-melanogenic effects. In a study, it was found to suppress the transcription of genes encoding matrix metalloproteinases in human keratinocyte cells and reduce melanin secretion in mouse melanoma cells, suggesting potential applications in skin pharmacology and cosmeceuticals (Park et al., 2018).

Antiapoptosis and Wound-Healing Effects

Loliolide exhibits antiapoptosis and wound-healing effects in human keratinocytes. It inhibits reactive oxygen species production induced by ultraviolet radiation and enhances the expression of damage repair-related genes, suggesting its use in treatments for ultraviolet-damaged skin (Park et al., 2019).

Antioxidant Activity and Cell Protective Effect

Isolated from brown seaweed, loliolide shows moderate antioxidant activities and protective effects against hydrogen peroxide-induced cell damage. This indicates its potential as a natural antioxidant agent in various applications (Yang et al., 2011).

Effect on Hair Follicle Inductivity

Research demonstrates that loliolide regulates hair follicle inductivity in human dermal papilla cells. It activates the Akt/β-Catenin signaling pathway, increasing the expression levels of hair growth-related factors. This suggests its potential application in hair growth treatments (Lee et al., 2019).

Endogenous Inducer of Herbivore Resistance in Plants

Loliolide acts as an endogenous inducer of herbivore resistance in plants, functioning independently of jasmonic acid. It has been shown to increase plant defense against various herbivores, suggesting its role in agricultural biotechnology (Murata et al., 2019).

Inhibitory Effects on Cellular Senescence

Loliolide from Polygonum aviculare exhibits inhibitory activity against cellular senescence in human dermal fibroblasts. It reduces senescence-associated markers, implying its potential use in anti-aging treatments and cosmetics (Yang et al., 2015).

Neuroprotective and Anti-Inflammatory Activities

Loliolide has demonstrated neuroprotective and anti-inflammatory activities, suggesting its potential as a therapeutic agent for neurological diseases like Parkinson's Disease. It shows effects on SH-SY5Y cells and macrophages, indicating its pharmacological potential (Silva et al., 2021).

Safety And Hazards

When handling Loliolide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Loliolide has shown potential as a new therapeutic option for neurological diseases . More detailed studies should be considered to validate its pharmacological potential .

properties

IUPAC Name

(6S,7aR)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4,7,12H,5-6H2,1-3H3/t7-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVQXKKKAVVSMW-WRWORJQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC2(C1=CC(=O)O2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H](CC(C1=CC(=O)O2)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019112
Record name Loliolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Loliolide

CAS RN

5989-02-6
Record name Loliolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5989-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loliolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loliolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOLIOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3BB4IM281
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,310
Citations
M Grabarczyk, K Wińska, W Mączka… - … . Folia Biologica et …, 2015 - czasopisma.uni.lodz.pl
… are monoterpenoid lactones and loliolide is the most common among them. Loliolide was found in … Moreover, plants containing loliolide are used in alternative medicine in treatment of …
Number of citations: 71 www.czasopisma.uni.lodz.pl
LL Li, Z Li, Y Lou, SJ Meiners, CH Kong - New Phytologist, 2023 - Wiley Online Library
… Although (–)-loliolide induced allelochemical production has … In particular, whether (–)-loliolide serves as a common … Here, we comprehensively verify the inductive role of (–)-loliolide on …
Number of citations: 7 nph.onlinelibrary.wiley.com
SH Park, DS Kim, S Kim, LR Lorz, E Choi… - International journal of …, 2019 - mdpi.com
… analysis, which showed that loliolide was able to reduce the … PCR analyses showed that loliolide enhanced the expression of … on skin of both loliolide and loliolide-rich Prasiola japonica …
Number of citations: 29 www.mdpi.com
R Hodges, AL Porte - Tetrahedron, 1964 - Elsevier
… The presence of the secondary hydroxyl group is confirmed by the formation of a monoacetate derivative and by oxidation of loliolide to an optically active ketone which has …
Number of citations: 120 www.sciencedirect.com
J Kimura, N Maki - Journal of Natural Products, 2002 - ACS Publications
… From a component analysis of the brown alga Undaria pinnatifida (Harvey) Suringar (Laminariaceae), 5 which is very popular in the Japanese diet, 6 we have isolated three new loliolide derivatives …
Number of citations: 156 pubs.acs.org
AL Okunade, DF Wiemer - Journal of Natural Products, 1985 - ACS Publications
… (—)loliolide at a concentration of … loliolide is the only repellent compound we have been able to isolate from this plant species. Thus, our experiments have not established that loliolide …
Number of citations: 61 pubs.acs.org
LL Li, HH Zhao, CH Kong - Journal of Experimental Botany, 2020 - academic.oup.com
… It is therefore likely that (–)-loliolide occurs in barnyardgrass … We also quantified (–)-loliolide in these biotypes of … (–)-loliolide. Together, these efforts provide compelling evidence for (–)-…
Number of citations: 58 academic.oup.com
X Yang, MC Kang, KW Lee, SM Kang, WW Lee… - Algae, 2011 - oak.go.kr
A monoterpene lactone, loliolide was successively isolated from … The antioxidant activities of loliolide were also evaluated by … Furthermore, loliolide was found to exert positive dose-…
Number of citations: 128 oak.go.kr
K Mori, V Khlebnikov - Liebigs Annalen der Chemie, 1993 - Wiley Online Library
… in nearly quantitative yield to (-)-loliolide (ll), mp 152.5-153"C, [a]:: = -105.4 (CHC13). Specific rotation and melting point of our (-)-loliolide were in good agreement with the published …
G Willuhn, RG Westhaus - Planta medica, 1987 - thieme-connect.com
… that the compound was identical with (—)-loliolide (2—9) which has already been … loliolide arises as an oxidation product of certain plant carotinoides (7). Hydrogenation of loliolide …
Number of citations: 39 www.thieme-connect.com

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